molecular formula C8H7BrN2O2S B1403096 N-(4-bromo-3-cyanophenyl)methanesulfonamide CAS No. 1206776-43-3

N-(4-bromo-3-cyanophenyl)methanesulfonamide

Cat. No.: B1403096
CAS No.: 1206776-43-3
M. Wt: 275.12 g/mol
InChI Key: YTKILGANNUYKRR-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-cyanophenyl)methanesulfonamide is a methanesulfonamide derivative featuring a phenyl ring substituted with a bromine atom at the para-position and a cyano group at the meta-position. This compound is primarily utilized as an organic building block in pharmaceutical and chemical synthesis, serving as a precursor for drug discovery and fine chemical production . Its structural uniqueness stems from the electron-withdrawing cyano group and bulky bromine substituent, which influence its electronic properties, solubility, and reactivity. Current applications include its role as an intermediate in medicinal chemistry, though commercial availability has been discontinued in some regions .

Properties

IUPAC Name

N-(4-bromo-3-cyanophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-14(12,13)11-7-2-3-8(9)6(4-7)5-10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKILGANNUYKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-cyanophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇BrN₂O₂S. The compound features a bromine atom and a cyano group attached to a phenyl ring, which contribute to its unique chemical properties and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an antimicrobial agent and enzyme inhibitor.

1. Antimicrobial Properties

  • This compound has been investigated for its antimicrobial efficacy against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest that similar compounds have shown minimum inhibitory concentration (MIC) values as low as 1 µg/mL against clinically significant pathogens .

2. Enzyme Inhibition

  • The compound has been identified as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Compounds with structural similarities have demonstrated the ability to inhibit this enzyme, suggesting that this compound may possess similar inhibitory effects.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to active or allosteric sites, blocking substrate access or altering enzyme conformation. This interaction is crucial for understanding how the compound exerts its biological effects.

Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
N-(4-cyanophenyl)methanesulfonamideLacks bromine; contains only a cyano groupPotentially less reactive due to absence of halogen
N-(4-bromo-2-methylphenyl)methanesulfonamideContains a methyl group; similar bromine substitutionIncreased lipophilicity may enhance bioavailability
N-(4-fluorophenyl)methanesulfonamideContains fluorine instead of bromineFluorine may alter electronic properties, affecting reactivity

This table highlights the unique aspects of this compound, particularly its halogenation pattern and functional groups that influence its chemical behavior and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen and Functional Group Variations

N-(4-Chlorophenyl)methanesulfonamide (CAS: 4284-51-9)
  • Structural Differences: Replaces bromine and cyano groups with a single chlorine atom at the para-position.
  • Electronic Effects: Chlorine is less electron-withdrawing than bromine, and the absence of a cyano group reduces overall electron deficiency.
  • Physicochemical Properties: Lower molecular weight (229.67 g/mol vs. 289.13 g/mol for the bromo-cyano analog). Higher lipophilicity (logP ≈ 1.8) compared to the bromo-cyano derivative (logP ≈ 2.3), due to bromine’s polarizability.
  • Applications : Widely used as a pharmaceutical intermediate, with established synthesis protocols and commercial availability .
N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide
  • Structural Differences: Methyl substituents at ortho or meta positions instead of bromine/cyano.
  • Conformational Insights: Methyl groups introduce steric hindrance in ortho derivatives, altering vibrational spectra and NMR chemical shifts. The meta-methyl analog shows reduced planarity compared to the bromo-cyano compound, affecting π-π stacking interactions .
  • Reactivity : Methyl groups are electron-donating, contrasting with the electron-withdrawing nature of Br/CN, leading to differences in sulfonamide group acidity.

Pharmacologically Active Methanesulfonamides

m-AMSA (N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide)
  • Structural Differences: Contains an acridinylamino moiety and methoxy group, enabling intercalation with DNA.
  • Pharmacological Profile: Demonstrated antitumor activity in phase I trials, with dose-limiting myelosuppression (leukopenia, thrombocytopenia) at 120 mg/m² . The bromo-cyano analog lacks clinical data but may exhibit lower toxicity due to absence of the acridine moiety.
  • Mechanistic Contrast: m-AMSA’s DNA intercalation is unlikely in the bromo-cyano derivative, which lacks planar aromatic extensions.

Sulfonamides with Diverse Functional Groups

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
  • Structural Differences : Chloroacetyl group introduces a reactive site for nucleophilic substitution.
  • Reactivity: The cyano group in the bromo-cyano analog may participate in click chemistry or nitrile hydration, whereas the chloroacetyl group is prone to hydrolysis or alkylation .
N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
  • Structural Differences : Pyrimidine core with fluorophenyl and formyl groups.
  • Applications: The formyl group enables Schiff base formation, contrasting with the bromo-cyano compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura via bromine) .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
N-(4-Bromo-3-cyanophenyl)methanesulfonamide 4-Br, 3-CN 289.13 High reactivity, electron-deficient Pharmaceutical intermediate
N-(4-Chlorophenyl)methanesulfonamide 4-Cl 229.67 Moderate lipophilicity Drug synthesis
m-AMSA Acridinylamino, 3-OCH₃ 393.45 DNA intercalation, myelosuppression Anticancer therapy
N-(2-Methylphenyl)methanesulfonamide 2-CH₃ 185.23 Steric hindrance, conformational flexibility Spectroscopic studies

Research Findings and Implications

  • Electronic Effects: The bromo-cyano derivative’s electron-withdrawing groups enhance the acidity of the sulfonamide NH, improving hydrogen-bonding capacity compared to methyl or chloro analogs .
  • Synthetic Utility: Bromine facilitates cross-coupling reactions, while the cyano group offers pathways for heterocycle formation (e.g., tetrazoles) .
  • Toxicity Profile: Unlike m-AMSA, the bromo-cyano compound lacks clinical evidence of myelosuppression, suggesting safer handling in non-clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-3-cyanophenyl)methanesulfonamide
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N-(4-bromo-3-cyanophenyl)methanesulfonamide

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